molecular formula C16H23N3O4 B2561448 1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid CAS No. 1251010-57-7

1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid

Cat. No. B2561448
M. Wt: 321.377
InChI Key: RCBQNOLINJGHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid” is a type of heterocyclic building block . It’s also known as N-Boc-pyrrolidine-3-carboxylic acid . The empirical formula is C10H17NO4 and the molecular weight is 215.25 .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCC(C1)C(O)=O . This represents the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound “1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid” is a powder with a melting point of 133-138 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs Synthesis

Research has identified heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) as significant for synthesizing compounds with potential CNS activity. These compounds span a wide range including pyrrole, pyridine, imidazole, among others, indicating a focus on exploring diverse chemical groups for therapeutic effects against CNS disorders (Saganuwan, 2017).

Catalytic Applications in Organic Synthesis

Copper-mediated systems for C–N bond-forming reactions have been developed, utilizing aromatic, heterocyclic, and aliphatic amines, including imidazoles and piperidines. This research underscores the catalytic versatility of such compounds in creating complex molecules, potentially improving efficiency and sustainability in chemical manufacturing (Kantam et al., 2013).

Pharmaceutical Applications

The synthesis of N-heterocycles, such as piperidines and pyrrolidines, via sulfinimines using tert-butanesulfinamide, highlights the compound's utility in generating key motifs found in natural products and drugs. This methodology provides access to a diverse array of structurally complex and therapeutically relevant compounds, emphasizing the chemical's importance in drug development (Philip et al., 2020).

Environmental and Toxicological Considerations

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been extensively studied for their environmental occurrence, human exposure, and toxicity. The research calls for the development of novel SPAs with lower toxicity and environmental impact, aligning with sustainable chemistry principles (Liu & Mabury, 2020).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[1,2-a]imidazole-7,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-15(2,3)23-14(22)18-7-4-16(5-8-18)11(12(20)21)10-19-9-6-17-13(16)19/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBQNOLINJGHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid

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